molecular formula C14H8O4S2 B023581 Thianthrene-2,7-dicarboxylic acid CAS No. 154341-96-5

Thianthrene-2,7-dicarboxylic acid

Cat. No. B023581
CAS RN: 154341-96-5
M. Wt: 304.3 g/mol
InChI Key: GUEMADKCYDBBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thianthrene-2,7-dicarboxylic acid can be synthesized via nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide . This process involves the use of a synthetic intermediate, 4,4’-thiobis[3-chlorobenzoic acid], and results in good yields .


Molecular Structure Analysis

Thianthrene-2,7-dicarboxylic acid is a derivative of thianthrene, a sulfur-containing heterocyclic compound . The structure of thianthrene is not planar but bent, with a fold angle of 128 degrees .


Chemical Reactions Analysis

Thianthrene-2,7-dicarboxylic acid can participate in various chemical reactions. For instance, it can be used in the synthesis of aromatic polyamides . Additionally, it can be involved in thia-APEX reactions, which afford π-extended thianthrene derivatives from unfunctionalized aromatics .


Physical And Chemical Properties Analysis

Thianthrene-2,7-dicarboxylic acid is a component of aromatic polyamides, which have inherent viscosities of 1.29 to 2.39 dL/g . These polyamides display good thermal stability . Thianthrene, the parent compound of Thianthrene-2,7-dicarboxylic acid, is known for its high molar refraction values, electron-rich features, and the non-coplanar tricyclic joint bulky structure .

Scientific Research Applications

Synthesis of Polycyclic Thianthrenes

Thianthrene-2,7-dicarboxylic acid plays a crucial role in the one-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions . The reaction occurs with equimolar amounts of aromatic substrates and S-diimidated 1,2-arenedithiols and a catalytic amount of TfOH, which is advantageous for the efficient creation of novel π-extended thianthrenes .

Development of Organic Chemical Reactions

The redox behavior and cationic-state capability of thianthrene can be utilized for the development of organic chemical reactions . This is due to the electron-richness and heavy atom effect of sulfur atoms .

Cathode Materials

Thianthrene-2,7-dicarboxylic acid can be used in the development of cathode materials . The thianthrene structure is favorable for electron-donation and intersystem crossing .

Synthesis of Thiacalix4-2,8-thianthrene

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of a thianthrene-based cyclic tetramer with the sulfur linker, thiacalix4-2,8-thianthrene (TC4TT) . TC4TT adopts an alternative octagonal form recessed to the inner side .

Fluorescence and Phosphorescence Emission

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of compounds that show fluorescence and phosphorescence emission . Both emission bands are slightly redshifted compared with those of the reference compounds .

Synthesis of Thianthrene-Based Polyamides

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of thianthrene-based polyamides . The synthesis is achieved via nucleophilic aromatic substitution of Na2S on NN-dimethyl-3,4-dichlorobenzamide .

Safety and Hazards

Specific safety and hazard information for Thianthrene-2,7-dicarboxylic acid is not available in the retrieved sources .

Future Directions

Thianthrene-2,7-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of metal–organic frameworks (MOFs), which have applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications . Additionally, the catalytic reduction of carboxylic acid derivatives, including Thianthrene-2,7-dicarboxylic acid, is a rapidly developing field .

properties

IUPAC Name

thianthrene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMADKCYDBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595611
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154341-96-5
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thianthrene-2,7-dicarboxylic acid
Reactant of Route 2
Thianthrene-2,7-dicarboxylic acid
Reactant of Route 3
Thianthrene-2,7-dicarboxylic acid
Reactant of Route 4
Thianthrene-2,7-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Thianthrene-2,7-dicarboxylic acid
Reactant of Route 6
Thianthrene-2,7-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.